Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
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Overview
Description
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. It is characterized by the presence of benzoyl groups at the 2, 3, and 6 positions, a fluorine atom at the 4 position, and a methoxy group at the anomeric carbon.
Mechanism of Action
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
is a compound with intricate molecular structure, finding promising utility due to its potential as a carbohydrate-based pharmaceutical compound
Target of Action
It’s suggested that it could be used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis .
Mode of Action
It’s potential as a carbohydrate-based pharmaceutical compound suggests it may interact with carbohydrate metabolism or carbohydrate-protein interactions .
Biochemical Pathways
It’s suggested that it exhibits profound effectiveness in studying a diverse range of diseases associated with intricate carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 6 positions of D-glucose are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Fluorine: The 4-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base such as silver oxide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, automated systems for reagent addition, and stringent purification processes to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom at the 4 position can undergo nucleophilic substitution reactions.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like potassium permanganate can be used
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The free hydroxyl groups are regenerated.
Oxidation Products: Oxidized derivatives of the compound
Scientific Research Applications
Chemistry:
Synthesis of Complex Carbohydrates: The compound is used as an intermediate in the synthesis of more complex carbohydrate structures.
Glycosylation Reactions: It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of glycosidases and other carbohydrate-processing enzymes.
Cell Surface Interactions: It is employed in research on cell surface carbohydrate interactions
Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of carbohydrate-based drugs.
Diagnostic Tools: It is used in the development of diagnostic tools for detecting carbohydrate-related diseases
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of bioactive carbohydrates.
Material Science: It is explored for its potential in the development of carbohydrate-based materials
Comparison with Similar Compounds
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-azido-alpha-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-hydroxy-alpha-D-glucopyranoside
Comparison:
- Fluorine vs. Chlorine: The fluorine atom in Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside provides unique electronic properties compared to chlorine, affecting its reactivity and binding affinity.
- Azido Group: The azido derivative can be used for click chemistry applications, whereas the fluoro derivative is more suited for enzyme inhibition studies.
- Hydroxy Group: The hydroxy derivative is less reactive and is often used as a control in biochemical assays .
Biological Activity
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of three benzoyl groups and a fluorine atom at specific positions, which influence its interactions in biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H25FO8 with a molecular weight of approximately 508.49 g/mol. The structural modifications impart unique electronic properties that may enhance its reactivity and binding affinity compared to other similar compounds.
Property | Value |
---|---|
Molecular Formula | C28H25FO8 |
Molecular Weight | 508.49 g/mol |
CAS Number | 84065-98-5 |
This compound is believed to interact with carbohydrate metabolism and glycoprotein biosynthesis. Its potential as a pharmaceutical compound lies in its ability to serve as a substrate for transferase enzymes involved in these processes. The fluorine substitution at the 4-position enhances the stability and specificity of enzyme interactions, making it a valuable tool for studying enzyme kinetics and substrate specificity.
Enzyme Inhibition Studies
Research indicates that the compound can inhibit certain glycosyltransferases, which are crucial for glycoprotein synthesis. This inhibition can be quantitatively assessed using kinetic studies to determine the Ki values (inhibition constants). For instance, studies have shown that this compound exhibits competitive inhibition against specific enzymes involved in carbohydrate metabolism.
Antiviral Potential
Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. While specific data on this compound is limited, related compounds have demonstrated activity against viruses such as influenza A. The mechanism involves interference with viral replication processes through inhibition of viral glycoproteins.
Case Studies and Research Findings
- Glycosylation Studies : A study focused on the role of fluorinated sugars in glycosylation reactions highlighted how this compound can be utilized to probe enzyme specificity in glycosylation pathways. The findings suggested that the incorporation of fluorine alters the binding affinities and reaction rates significantly compared to non-fluorinated analogs.
- Antiviral Activity : In vitro assays have been conducted to evaluate the antiviral efficacy of similar fluorinated carbohydrates against influenza viruses. Although direct studies on this specific compound are sparse, related compounds have shown promising results with IC50 values indicating effective inhibition of viral replication .
Properties
IUPAC Name |
(4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCUJJYNKHAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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